![molecular formula C18H17FN2O2 B118511 Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 140640-91-1](/img/structure/B118511.png)
Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate
Vue d'ensemble
Description
Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate, also known as MMPIP, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which plays a crucial role in regulating synaptic transmission and plasticity in the brain. In
Mécanisme D'action
MGluR7 is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It plays a crucial role in regulating synaptic transmission and plasticity by modulating the release of glutamate, the primary excitatory neurotransmitter in the brain. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate selectively binds to and blocks the activity of mGluR7, leading to a decrease in glutamate release and subsequent modulation of synaptic transmission.
Biochemical and Physiological Effects:
Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to decrease anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has also been shown to have antidepressant-like effects and to improve cognitive function in animal models of depression. In addition, Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been shown to reduce pain sensitivity in animal models, suggesting its potential as an analgesic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has several advantages for use in lab experiments. It is a highly selective antagonist of mGluR7, which allows for specific modulation of glutamate neurotransmission. It is also relatively stable and has a long half-life, making it suitable for in vivo studies. However, there are also limitations to its use. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has low aqueous solubility, which can limit its bioavailability and require the use of solvents. It also has limited oral bioavailability, which may require alternative administration routes for in vivo studies.
Orientations Futures
There are several future directions for research on Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate. One area of interest is the potential use of Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate in the treatment of drug addiction. Preclinical studies have shown that Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate can reduce drug-seeking behavior in animal models of addiction, indicating its potential as a therapeutic agent. Another area of interest is the potential use of Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate in the treatment of neurodegenerative disorders such as Alzheimer's disease. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential as a disease-modifying agent. Further research is needed to fully understand the therapeutic potential of Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate in these and other neurological disorders.
Applications De Recherche Scientifique
Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been extensively studied for its potential therapeutic applications in neurological disorders such as anxiety, depression, and schizophrenia. The selective antagonism of mGluR7 by Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been shown to modulate glutamate neurotransmission, which is implicated in the pathophysiology of these disorders. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has also been investigated for its potential use in the treatment of drug addiction and pain management.
Propriétés
Numéro CAS |
140640-91-1 |
|---|---|
Nom du produit |
Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate |
Formule moléculaire |
C18H17FN2O2 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
methyl 4-(4-fluorophenyl)-6-propan-2-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H17FN2O2/c1-10(2)16-15(18(22)23-3)14(11-4-6-12(19)7-5-11)13-8-9-20-17(13)21-16/h4-10H,1-3H3,(H,20,21) |
Clé InChI |
BLBRGOAYSNAIDU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)C(=O)OC |
SMILES canonique |
CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)C(=O)OC |
Synonymes |
METHYL 4-(4-FLUOROPHENYL)-6-ISOPROPYL-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLATE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



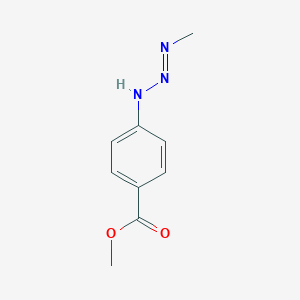

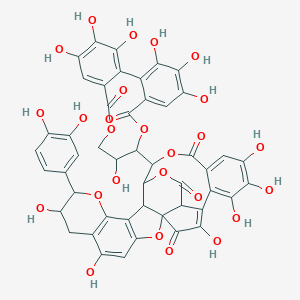
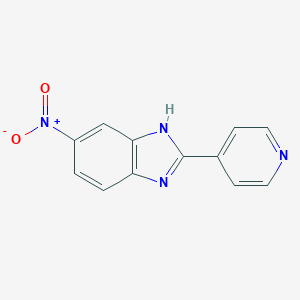
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)
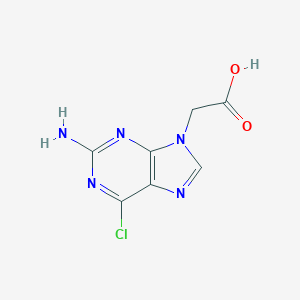
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)
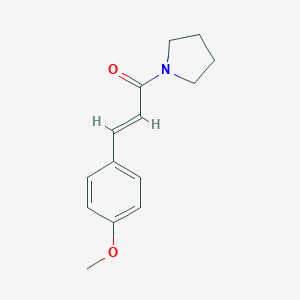
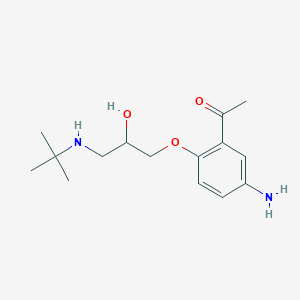
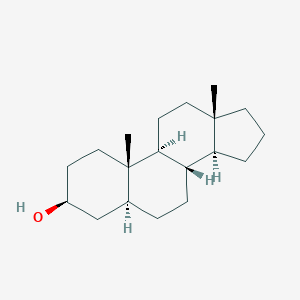

![Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)](/img/structure/B118467.png)